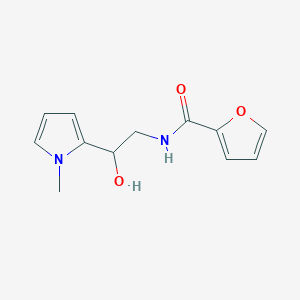

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide: is a synthetic organic compound that features a furan ring, a pyrrole ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyethyl group.

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound.

Coupling of the Furan and Pyrrole Rings: The final step involves coupling the furan and pyrrole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.

Reduction: Reduction reactions can target the carbonyl groups in the furan ring, converting them to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide nitrogen or the hydroxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amides or ethers.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Wirkmechanismus

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl group can form hydrogen bonds, while the furan and pyrrole rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-hydroxyethyl)furan-2-carboxamide: Lacks the pyrrole ring, making it less versatile in terms of biological interactions.

N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)furan-2-carboxamide: Similar structure but without the methyl group on the pyrrole ring, which can affect its reactivity and interactions.

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Contains a benzene ring instead of a furan ring, which can alter its chemical properties and biological activity.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide is unique due to the combination of the furan and pyrrole rings, along with the hydroxyethyl group. This combination provides a versatile scaffold for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and antimicrobial applications. This article synthesizes available research findings, including structure-activity relationships, pharmacological profiles, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 284.31 g/mol |

| CAS Number | 1396765-84-6 |

| SMILES Notation | Cn1cccc1C(O)CNC(=O)c1cc2ccccc2o1 |

These properties indicate that the compound contains both furan and pyrrole moieties, which are often associated with various biological activities.

1. Neuropharmacological Effects

Research has indicated that compounds containing pyrrole structures can act as positive allosteric modulators of NMDA receptors, which are crucial for synaptic plasticity and memory function. Specifically, this compound may enhance the activity of GluN2C and GluN2D subtypes of NMDA receptors. In vitro studies have shown that such compounds can significantly increase receptor response, suggesting potential therapeutic applications in treating cognitive deficits associated with various neurological disorders .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that related compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar furan and pyrrole structures have shown minimum inhibitory concentrations (MICs) in the range of 20–70 µM against strains like Staphylococcus aureus and Escherichia coli .

Case Study 1: NMDA Receptor Modulation

A study focusing on NMDA receptor modulation demonstrated that derivatives of this compound exhibited improved potency compared to earlier prototypes. The concentration-response curves indicated a significant increase in receptor activity at specific concentrations, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antibacterial Efficacy

In another investigation, a series of furan-based compounds were synthesized and tested for antibacterial efficacy. The results revealed that certain derivatives showed promising activity against multi-drug resistant strains, with some exhibiting MIC values lower than traditional antibiotics like ceftriaxone. This suggests that the furan-pyrrole framework may be a valuable scaffold for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through its structure-activity relationships:

- Pyrrole Substitution : The presence of the pyrrole ring is crucial for enhancing NMDA receptor modulation.

- Hydroxyl Group : The hydroxyl group at the ethyl position may contribute to improved solubility and bioavailability.

- Furan Moiety : The furan component is essential for maintaining antibacterial properties.

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-6-2-4-9(14)10(15)8-13-12(16)11-5-3-7-17-11/h2-7,10,15H,8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHIWFNYXNYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.